molecular formula C24H24ClN5O4S B2697563 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 892305-50-9

2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2697563
CAS No.: 892305-50-9
M. Wt: 514
InChI Key: SHIWSOULLARIKZ-UHFFFAOYSA-N
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Description

2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a potent and selective investigational inhibitor of Phosphodiesterase 9A (PDE9A). PDE9A is a high-affinity enzyme for cyclic guanosine monophosphate (cGMP), a critical secondary messenger involved in numerous physiological processes. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to elevated intracellular cGMP levels. This mechanism underpins its primary research value in exploring cGMP-mediated signaling pathways . In neurological research, it is a key tool for investigating conditions such as Alzheimer's disease and cognitive deficits, where boosting cGMP signaling has been shown to potentially support synaptic plasticity and memory function. Furthermore, due to the role of cGMP in regulating vascular tone and cardiac function, this inhibitor is also utilized in cardiovascular research, particularly in studies focused on heart failure and pulmonary hypertension . Its selectivity profile makes it particularly valuable for dissecting the specific biological roles of PDE9A against other PDE family members in complex cellular and animal models of disease.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4S/c1-4-29-13-20-22(28-29)23(32)30(12-15-5-7-16(25)8-6-15)24(27-20)35-14-21(31)26-17-9-18(33-2)11-19(10-17)34-3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIWSOULLARIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[4,3-d]pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the thioether linkage.

    Condensation: reactions to form the pyrazolo[4,3-d]pyrimidine core.

    Oxidation and reduction: steps to achieve the correct oxidation state of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor function: Interacting with receptors to alter their signaling pathways.

    Disrupting protein-protein interactions: Binding to one protein in a complex and preventing its interaction with another protein.

Comparison with Similar Compounds

†Calculated based on molecular formula.

Key Observations :

  • The pyrazolo-pyrimidine core in the target compound distinguishes it from thieno- or benzothienopyrimidine analogs, which may alter binding affinity and metabolic stability .
  • The 3,5-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that may enhance membrane permeability .

Computational and Pharmacological Comparisons

  • Structural similarity tools : Tools like SimilarityLab () enable rapid identification of analogs by Morgan fingerprints and Tanimoto coefficients, highlighting shared pharmacophores (e.g., sulfanyl acetamide) .
  • Toxicity profiles : Gene signature comparisons () for similar compounds emphasize the need to validate off-target effects, particularly for dimethoxy-substituted aromatics .

Physicochemical Properties

  • Solubility : The dimethoxyphenyl group may improve aqueous solubility relative to chlorophenyl or trifluoromethylphenyl analogs, as seen in partition coefficient studies () .
  • Stability: The pyrazolo-pyrimidine core’s conjugation system likely enhances stability compared to reduced pyrimidinones () .

Biological Activity

The compound 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide (CAS No. 932284-62-3) is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN5O2SC_{24}H_{24}ClN_{5}O_{2}S, with a molecular weight of 482.0 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.88 µM to 42.30 µM .
    • The compound under discussion was screened alongside other derivatives and showed promising results in inhibiting cell proliferation in multicellular spheroid models .
  • Mechanism of Action :
    • The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Some derivatives have shown IC50 values as low as 0.39 µM against HCT116 cells, indicating potent CDK inhibition .

Anti-inflammatory Activity

The pyrazolo[4,3-d]pyrimidine scaffold is also recognized for its anti-inflammatory properties:

  • Cytokine Inhibition :
    • Compounds similar to the target compound have been reported to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
  • Animal Models :
    • In vivo studies using animal models of inflammation have shown that these compounds can significantly reduce edema and inflammatory markers, supporting their therapeutic potential .

Data Tables

Activity Cell Line/Model IC50 (µM) Reference
AnticancerMCF71.88
AnticancerA54926
AnticancerHepG242.30
Anti-inflammatoryIn vitro modelN/A
Anti-inflammatoryAnimal modelN/A

Case Studies

  • Screening for Anticancer Activity : A research project screened a library of compounds including the target compound against various cancer cell lines to identify novel anticancer agents. The study reported significant activity with the compound leading to apoptosis in tumor cells.
  • Synergistic Effects : Another study investigated the synergistic effects of this compound with standard chemotherapeutics like doxorubicin and found enhanced efficacy against resistant cancer cell lines.

Q & A

Q. How can analytical method validation ensure regulatory compliance?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for HPLC method validation. Test specificity (spiked placebo samples), linearity (R² >0.999 over 50–150% range), and robustness (±10% mobile phase variation). Use forced degradation studies (acid/base/thermal stress) to confirm stability-indicating capability .

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